molecular formula C9H9ClO3 B1364211 (4-Methoxyphenoxy)acetyl chloride CAS No. 42082-29-1

(4-Methoxyphenoxy)acetyl chloride

Cat. No.: B1364211
CAS No.: 42082-29-1
M. Wt: 200.62 g/mol
InChI Key: JVXJGLIGBHCEDP-UHFFFAOYSA-N
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Description

(4-Methoxyphenoxy)acetyl chloride is an organic compound with the molecular formula C9H9ClO3. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in organic synthesis and serves as an important intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Methoxyphenoxy)acetyl chloride can be synthesized through the reaction of (4-methoxyphenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is treated with thionyl chloride, resulting in the formation of the acyl chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification process, removing any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: (4-Methoxyphenoxy)acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: Reaction with primary or secondary amines under mild conditions to form amides.

    Alcohols: Reaction with alcohols in the presence of a base to form esters.

    Thiols: Reaction with thiols to form thioesters.

Major Products Formed:

Mechanism of Action

The mechanism of action of (4-Methoxyphenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, transferring its acyl group to the nucleophile, resulting in the formation of new chemical bonds. This reactivity is crucial in various synthetic processes, enabling the formation of amides, esters, and thioesters .

Comparison with Similar Compounds

Uniqueness: (4-Methoxyphenoxy)acetyl chloride is unique due to the presence of both the methoxy and phenoxy groups, which impart distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-(4-methoxyphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXJGLIGBHCEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389581
Record name (4-methoxyphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42082-29-1
Record name 2-(4-Methoxyphenoxy)acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42082-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-methoxyphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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